sodium;naphthalene-2-sulfonate
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Overview
Description
The compound with the identifier “sodium;naphthalene-2-sulfonate” is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This white crystalline solid is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis and as a reagent in various organic reactions .
Preparation Methods
Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows:
4C3H4N2+C(O)Cl2→(C3H3N2)2CO+2[C3H3N2H2]Cl
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Oxidation and Reduction: It can be hydrolyzed to give back imidazole and carbon dioxide.
Substitution: It is used to convert amines into amides, carbamates, and ureas.
Common Reagents and Conditions: The formation of amides is promoted by Carbonyldiimidazole, which avoids the use of thionyl chloride in acid chloride formation, thus preventing side reactions.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility:
Chemistry: It is employed in peptide synthesis and the formation of amides, carbamates, and ureas.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals by facilitating the synthesis of complex molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbonyldiimidazole involves its ability to act as a coupling agent. It facilitates the formation of peptide bonds by reacting with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the release of carbon dioxide, which acts as a driving force .
Comparison with Similar Compounds
Carbonyldiimidazole is unique compared to other coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) due to its ease of handling and reduced side reactions. Similar compounds include:
Dicyclohexylcarbodiimide (DCC): Often used in peptide synthesis but can cause side reactions.
N,N’-diisopropylcarbodiimide (DIC): Another coupling agent used in organic synthesis.
Carbonyldiimidazole stands out for its efficiency and reduced side effects in various synthetic applications.
Properties
IUPAC Name |
sodium;naphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPOLRBWRRKLMW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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